molecular formula C12H20O B13179735 4,4-Dimethyl-1-(prop-2-en-1-yl)cyclohexane-1-carbaldehyde

4,4-Dimethyl-1-(prop-2-en-1-yl)cyclohexane-1-carbaldehyde

Cat. No.: B13179735
M. Wt: 180.29 g/mol
InChI Key: RJNIHNZFXXVZRF-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-(prop-2-en-1-yl)cyclohexane-1-carbaldehyde is an organic compound with a unique structure that includes a cyclohexane ring substituted with dimethyl and prop-2-en-1-yl groups, as well as an aldehyde functional group

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1-(prop-2-en-1-yl)cyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens, organometallic reagents, and other nucleophiles.

Major Products Formed

    Oxidation: 4,4-Dimethyl-1-(prop-2-en-1-yl)cyclohexane-1-carboxylic acid.

    Reduction: 4,4-Dimethyl-1-(prop-2-en-1-yl)cyclohexane-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1-(prop-2-en-1-yl)cyclohexane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . Additionally, the compound’s structure allows it to interact with cell membranes and other biological macromolecules, influencing various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Dimethyl-1-(prop-2-en-1-yl)cyclohexane-1-carbaldehyde is unique due to its specific substitution pattern on the cyclohexane ring and the presence of both an aldehyde and an allylic group.

Biological Activity

4,4-Dimethyl-1-(prop-2-en-1-yl)cyclohexane-1-carbaldehyde is an organic compound characterized by its unique structure, which includes a cyclohexane ring with two methyl groups at the 4-position and an allyl group at the 1-position, along with an aldehyde functional group. This compound has garnered attention in various fields, particularly in synthetic chemistry and pharmacology due to its potential biological activities.

  • Molecular Formula : C₁₂H₁₈O
  • Molecular Weight : 178.27 g/mol
  • Structural Features : The presence of the aldehyde group allows for various chemical reactivity patterns, making it a versatile compound in organic synthesis.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its ability to interact with biological systems through various mechanisms. Research indicates potential applications in cancer therapy, antimicrobial activity, and as a precursor for further synthetic modifications.

Anticancer Activity

Recent studies have highlighted the compound's potential in anticancer applications. For instance, derivatives of similar structures have shown significant cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.

Compound Cell Line IC₅₀ Value (µM) Reference
4,4-Dimethyl...MDA-MB-231 (Breast)16.8 - 31.3Morales-Ríos et al., 2020
4,4-Dimethyl...HepG2 (Liver)13.5 - 24.2Morales-Ríos et al., 2020

The biological activity is believed to stem from the compound's ability to form reactive intermediates that can interact with cellular macromolecules such as DNA and proteins. This interaction can lead to the disruption of normal cellular functions and ultimately result in cell death.

Antimicrobial Properties

There is emerging evidence suggesting that compounds similar to this compound exhibit antimicrobial properties. The aldehyde functional group may contribute to this activity by facilitating interactions with microbial cell membranes or essential metabolic pathways.

Case Studies

Several studies have explored the synthesis and biological evaluation of derivatives based on this compound:

  • Synthesis of Chalcone Derivatives : A study synthesized various chalcone derivatives from related compounds and evaluated their biological activities, demonstrating significant antiproliferative effects against cancer cell lines .
  • Evaluation Against Cancer Cell Lines : In vitro studies indicated that certain derivatives exhibited better activity than established chemotherapeutics like Sorafenib, suggesting a promising avenue for further research .

Future Directions

Further research is necessary to fully elucidate the biological mechanisms underlying the activity of this compound. Future studies could focus on:

  • In vivo Studies : To assess the therapeutic potential and safety profile.
  • Structural Modifications : To enhance potency and selectivity against specific cancer types.
  • Mechanistic Studies : To understand the pathways affected by this compound at a molecular level.

Properties

Molecular Formula

C12H20O

Molecular Weight

180.29 g/mol

IUPAC Name

4,4-dimethyl-1-prop-2-enylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C12H20O/c1-4-5-12(10-13)8-6-11(2,3)7-9-12/h4,10H,1,5-9H2,2-3H3

InChI Key

RJNIHNZFXXVZRF-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CC1)(CC=C)C=O)C

Origin of Product

United States

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